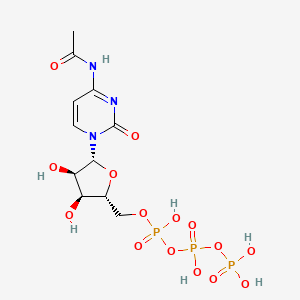

N4-Acetylcytidine triphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifosfato de N4-acetilcitidina sódico (ac4CTP sódico) es un trifosfato de nucleósido modificado. Es un derivado del trifosfato de citidina, donde la base de citidina está acetilada en la posición nitrógeno-4. Este compuesto es significativo en el estudio de las modificaciones del ARN y se ha utilizado en diversas aplicaciones bioquímicas y de biología molecular.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del trifosfato de N4-acetilcitidina sódico implica la acetilación del trifosfato de citidina. El proceso normalmente incluye los siguientes pasos:

Acetilación de la citidina: La citidina se acetila en la posición nitrógeno-4 utilizando anhídrido acético en presencia de una base como la piridina.

Trifosforilación: La citidina acetilada se trifosforila posteriormente utilizando cloruro de fosforilo (POCl3) en presencia de una base como la trietilamina.

Formación de sal sódica: El último paso implica la conversión del trifosfato a su forma de sal sódica neutralizando con hidróxido de sodio.

Métodos de producción industrial

La producción industrial del trifosfato de N4-acetilcitidina sódico sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando sistemas automatizados de síntesis y purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

El trifosfato de N4-acetilcitidina sódico experimenta diversas reacciones químicas, incluidas:

Hidrólisis: El compuesto se puede hidrolizar para producir N4-acetilcitidina y fosfato inorgánico.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el grupo trifosfato se reemplaza por otros nucleófilos.

Polimerización: Se puede incorporar en cadenas de ARN durante reacciones de transcripción in vitro catalizadas por ARN polimerasas.

Reactivos y condiciones comunes

Hidrólisis: Se realiza típicamente en soluciones acuosas a pH neutro o ligeramente ácido.

Sustitución: Requiere nucleófilos como aminas o tioles en condiciones básicas.

Polimerización: Se lleva a cabo en presencia de ARN polimerasas y otros factores de transcripción necesarios.

Principales productos

Hidrólisis: Produce N4-acetilcitidina y fosfato inorgánico.

Sustitución: Produce derivados de citidina sustituidos.

Polimerización: Resulta en cadenas de ARN que contienen N4-acetilcitidina.

Aplicaciones Científicas De Investigación

El trifosfato de N4-acetilcitidina sódico tiene varias aplicaciones de investigación científica:

Estudios de Modificación del ARN: Se utiliza para estudiar los efectos de la N4-acetilcitidina en la estabilidad del ARN, la traducción y la función.

Transcripción in vitro: Se incorpora al ARN durante la transcripción in vitro para producir ARN modificado para diversos experimentos.

Investigación de la replicación viral: Se ha investigado su papel en la replicación y patogenicidad de los virus de ARN, como el enterovirus 71.

Investigación del cáncer: Se ha estudiado su posible participación en vías relacionadas con el cáncer y su asociación con enfermedades como el cáncer gástrico y hepático.

Mecanismo De Acción

El trifosfato de N4-acetilcitidina sódico ejerce sus efectos principalmente a través de su incorporación al ARN. La acetilación en la posición nitrógeno-4 de la citidina afecta la estabilidad del ARN y la eficiencia de la traducción. El compuesto es reconocido e incorporado por las ARN polimerasas durante la transcripción, lo que lleva a la producción de ARN modificado. Esta modificación puede influir en la estructura del ARN, las interacciones con las proteínas y la función general .

Comparación Con Compuestos Similares

Compuestos similares

N6-Metiladenosina (m6A): Otra modificación del ARN que afecta la estabilidad del ARN y la traducción.

5-Metilcitosina (m5C): Una forma metilada de citidina que juega un papel en la regulación de la expresión génica.

N1-Metiladenosina (m1A): Una modificación que afecta el empalme y la traducción del ARN.

Singularidad

El trifosfato de N4-acetilcitidina sódico es único debido a su acetilación en la posición nitrógeno-4, que es distinta de otras modificaciones comunes del ARN como la metilación. Esta modificación específica tiene efectos únicos en la estabilidad y traducción del ARN, convirtiéndola en una herramienta valiosa para estudiar la biología del ARN y sus implicaciones en diversas enfermedades .

Propiedades

Fórmula molecular |

C11H18N3O15P3 |

|---|---|

Peso molecular |

525.19 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H18N3O15P3/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18)/t6-,8-,9-,10-/m1/s1 |

Clave InChI |

PMLKMGFNRKVFTQ-PEBGCTIMSA-N |

SMILES isomérico |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES canónico |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B10775196.png)

![sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid](/img/structure/B10775206.png)

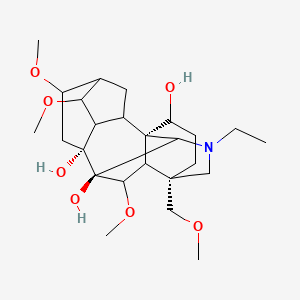

![(1S,2R,3R,4S,5R,6S,8R,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775207.png)

![(3E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B10775210.png)

![2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile](/img/structure/B10775232.png)

![(3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10775273.png)

![2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime](/img/structure/B10775279.png)

![1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid](/img/structure/B10775294.png)